molecular formula C11H13NO3 B12314414 2-[(Dimethylcarbamoyl)methyl]benzoic acid

2-[(Dimethylcarbamoyl)methyl]benzoic acid

Cat. No.: B12314414
M. Wt: 207.23 g/mol
InChI Key: NTMGPRJBKRBZGK-UHFFFAOYSA-N
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Description

2-[(Dimethylcarbamoyl)methyl]benzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylcarbamoyl)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylcarbamoyl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .

Scientific Research Applications

2-[(Dimethylcarbamoyl)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Dimethylcarbamoyl)methyl]benzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dimethylcarbamoyl)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-[2-(dimethylamino)-2-oxoethyl]benzoic acid

InChI

InChI=1S/C11H13NO3/c1-12(2)10(13)7-8-5-3-4-6-9(8)11(14)15/h3-6H,7H2,1-2H3,(H,14,15)

InChI Key

NTMGPRJBKRBZGK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1C(=O)O

Origin of Product

United States

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